molecular formula C27H29NO2 B3034727 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide CAS No. 212572-59-3

2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide

Cat. No.: B3034727
CAS No.: 212572-59-3
M. Wt: 399.5 g/mol
InChI Key: IUSJPOYRHUNWNA-UHFFFAOYSA-N
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Description

This compound features a tetrahydronaphthalene (tetralin) backbone substituted at the 6-position with a biphenyl-4-ylmethoxy group and at the 2-position with an N,N-dimethylacetamide moiety. Such structural motifs are common in pharmaceuticals and agrochemicals due to their balance of lipophilicity and solubility .

Properties

IUPAC Name

N,N-dimethyl-2-[6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2/c1-28(2)27(29)17-21-10-13-25-18-26(15-14-24(25)16-21)30-19-20-8-11-23(12-9-20)22-6-4-3-5-7-22/h3-9,11-12,14-15,18,21H,10,13,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJPOYRHUNWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide (CAS No. 212572-59-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanistic insights, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C27H29NO2, with a molar mass of 399.52 g/mol. Key physicochemical properties include:

  • Density : 1.106 g/cm³ (predicted)
  • Boiling Point : 585.9 °C (predicted)
  • pKa : -0.48 (predicted)
PropertyValue
Molecular FormulaC27H29NO2
Molar Mass399.52 g/mol
Density1.106 g/cm³
Boiling Point585.9 °C
pKa-0.48

Antiviral Properties

Recent studies have indicated that compounds structurally related to tetrahydronaphthalenes exhibit antiviral activities. For instance, a benzoannulene analog demonstrated significant efficacy against Chikungunya virus (CHIKV), showing an effective concentration (EC90) of 1.45 μM and no observed cytotoxicity at concentrations up to 169 μM in human dermal fibroblast cells . This suggests that similar structural motifs in the target compound may also confer antiviral properties.

Structure-Activity Relationship (SAR)

The SAR studies surrounding tetrahydronaphthalene derivatives reveal that modifications on the phenyl ring significantly influence biological activity. The presence of electron-donating or electron-withdrawing groups can enhance or diminish the potency against specific viral targets .

Case Studies

A notable study on a related compound found that it inhibited viral replication effectively without cytotoxic effects on host cells. The results indicated that structural modifications could lead to enhanced selectivity and potency against viral targets .

While specific mechanisms for the target compound remain under investigation, related compounds have shown that they interact with viral proteins or inhibit critical steps in viral replication pathways. For instance, some compounds have been noted to interfere with viral entry or replication by targeting essential viral enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetralin Derivatives with Varied Substituents

trans-4-(Biphenyl-3-yl)-N,N-Dimethyl-1,2,3,4-Tetrahydronaphthalen-2-amine (5n)
  • Structure : Similar tetralin core but replaces the acetamide with a dimethylamine group and substitutes the 4-position with biphenyl-3-yl.
  • Synthesis: Sodium borohydride-mediated reduction of enol esters, yielding 58–71% purity .
  • Biphenyl substitution at the 4-position (vs. 6-position in the target compound) alters spatial orientation.
4-(6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Butanoic Acid
  • Structure: Methoxy group at the 6-position of tetralin but replaces acetamide with butanoic acid.
  • Physicochemical Properties : Carboxylic acid group increases acidity (predicted pKa ~4–5), contrasting with the neutral dimethylacetamide in the target compound .

Acetamide-Modified Analogues

2-(4-Aminopiperidin-1-yl)-N,N-Dimethylacetamide
  • Structure : Retains the N,N-dimethylacetamide group but replaces the tetralin system with a piperidine ring.
  • Molecular Weight : 185.27 g/mol (vs. ~399 g/mol for the target compound), indicating reduced steric complexity .
  • Spectral Data : IR spectra show C=O stretch at ~1670 cm⁻¹, consistent with acetamide functionality .
2-Methoxy-N,N-Dimethylacetamide
  • Structure : Simplified analog with methoxy substitution on the acetamide backbone.
  • Physicochemical Properties : Lower boiling point (93–94°C at 15 Torr) and density (0.961 g/cm³) compared to the target compound’s higher molecular weight and likely solid state .

Heterocyclic and Polyaromatic Derivatives

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide (6a)
  • Structure : Incorporates a triazole ring and naphthalene-oxy group instead of biphenylmethoxy.
  • Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (yield: 60–75%) .
  • Key Data :
    • IR: C=O stretch at 1671 cm⁻¹, similar to the target compound.
    • $ ^1H $ NMR: Aromatic protons resonate at δ 7.20–8.40 ppm, comparable to tetralin/biphenyl systems .
N-{2-[7-(2-{[4'-(Hydroxymethyl)-[1,1'-Biphenyl]-4-yl]oxy}ethoxy)-1-Naphthyl]ethyl}Acetamide
  • Structure : Biphenyl-oxy-ethoxy linker with a naphthyl backbone.
  • Functional Groups: Hydroxymethyl substitution enhances hydrophilicity, unlike the non-polar biphenylmethoxy in the target compound .

Structural and Functional Implications

Compound Key Substituents Molecular Weight (g/mol) C=O IR (cm⁻¹) Synthetic Yield
Target Compound Biphenylmethoxy, dimethylacetamide ~399 ~1670 Not reported
5n Biphenyl-3-yl, dimethylamine ~323 N/A 70%
6a Naphthalene-oxy, triazole ~404 1671 60–75%
2-Methoxy analog Methoxy, dimethylacetamide 117.15 ~1675 Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide

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